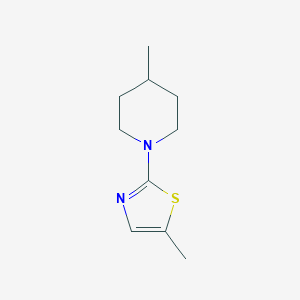![molecular formula C18H20N4O2 B15114060 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114060.png)
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl-pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyridazine core followed by the introduction of the cyclopropyl and methoxy substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of greener chemistry methods to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the pyrrolidinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
The uniqueness of 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific substitution pattern and the presence of the pyridazine ring, which imparts distinct physicochemical properties and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H20N4O2/c23-18(15-2-1-8-19-10-15)22-9-7-13(11-22)12-24-17-6-5-16(20-21-17)14-3-4-14/h1-2,5-6,8,10,13-14H,3-4,7,9,11-12H2 |
InChI-Schlüssel |
CHNINISJXPDINL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113989.png)
![3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113993.png)
![4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B15114000.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B15114003.png)
![2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15114010.png)
![3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B15114011.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15114012.png)

![6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15114025.png)
![2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B15114033.png)
![3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B15114054.png)
![2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B15114059.png)
![4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114079.png)
